Alprenolol hydrochloride, (R)-
Overview
Description
Alprenolol hydrochloride, (R)- is a beta blocker.
Scientific Research Applications
Cardiovascular Research
Alprenolol hydrochloride has been extensively studied for its effects on cardiovascular conditions. A notable study by Anthony, Jick, and Spodick (1969) demonstrated its efficacy in reducing persistent ventricular ectopic beats in a double-blind cross-over study, without significant side effects or changes in blood pressure and heart rate (Anthony, Jick, & Spodick, 1969). Furthermore, Lemberg, Arcebal, Castellanos, and Slavin (1972) found alprenolol effective in the treatment of cardiac arrhythmias during acute myocardial infarction, highlighting its potential in managing cardiac conditions (Lemberg et al., 1972).
Pharmacokinetics and Metabolism
Research has also focused on the pharmacokinetics and metabolism of alprenolol. Hoffmann, Arfwidsson, Borg, and Skånberg (1978) explored the metabolic pathways of alprenolol in humans and dogs, revealing its primary elimination through aromatic hydroxylation and glucuronidation (Hoffmann et al., 1978). Additionally, a study by Collste, Borg, Åström, and Bahr (1979) investigated the role of the 4-hydroxy metabolite of alprenolol in beta receptor blockade, underscoring the importance of metabolites in its pharmacological effects (Collste et al., 1979).
Analytical Techniques in Drug Detection
Dickson, Muirhead, and Nelson (1978) developed a method for isolating alprenolol from human blood and liver samples, demonstrating the drug's detectability in overdose cases (Dickson, Muirhead, & Nelson, 1978). Similarly, Karlsson, Berglin, and Charron (1998) compared the robustness of two chromatographic methods for quantifying alprenolol, highlighting advancements in analytical techniques for drug detection (Karlsson, Berglin, & Charron, 1998).
Beta-Adrenergic Receptor Research
Alprenolol's interaction with beta-adrenergic receptors has been a key area of study. Mukherjee, Caron, Coverstone, and Lefkowitz (1975) identified beta-adrenergic receptors in frog erythrocytes using alprenolol, contributing to the understanding of receptor-ligand interactions in pharmacology (Mukherjee et al., 1975).
Stereoselectivity and Binding Studies
The stereoselectivity of alprenolol's binding and its implications in various physiological conditions have been investigated. Imamura, Komori, Ismail, Suenaga, and Otagiri (2002) studied the stereoselective protein binding of alprenolol in renal disease patients, providing insights into the drug's binding dynamics in different health states (Imamura et al., 2002).
properties
CAS RN |
15020-61-8 |
---|---|
Product Name |
Alprenolol hydrochloride, (R)- |
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m1./s1 |
InChI Key |
RRCPAXJDDNWJBI-PFEQFJNWSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1CC=C)O.Cl |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(+)-Alprenolol hydrochloride; (+)-H56/28; Alprenolol hydrochloride, (R)-; d-Alprenolol hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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